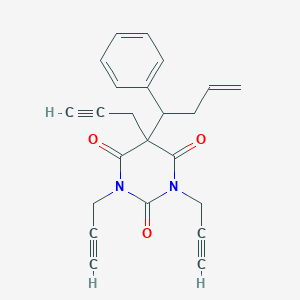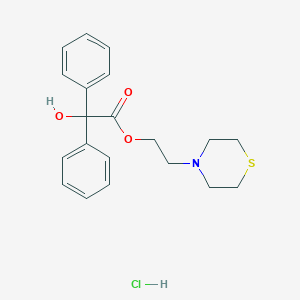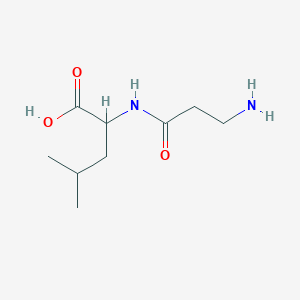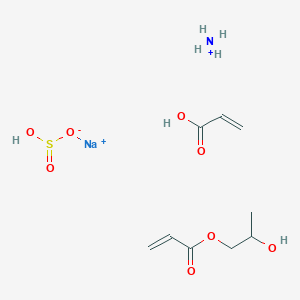
クロコン酸
概要
説明
Croconic acid or 4,5-dihydroxycyclopentenetrione has a cyclopentene backbone with two hydroxyl groups adjacent to the double bond and three ketone groups on the remaining carbon atoms. Croconic acid forms ethers such as dimethyl croconate where the hydrogen atom of the hydroxyl group is substituted with an alkyl group. Croconic acid is used to prepare 1,3-bis-(2-dimethylamino-5-thienyl)croconine by reacting with dimethyl-thiophen-2-yl-amine. It is also used in organic synthesis and employed as a dye for biological research purposes. Further, it is involved in the preparation of ethers such as dimethyl croconate. In addition to this, it acts as a ligand and form coordination complexes with metals such as barium, copper, silver and lead.
科学的研究の応用
強誘電体材料研究
クロコン酸は、無機強誘電体に見られるものと匹敵する分極値を持つ有機強誘電体材料として特定されています . 大きな分極、有機的性質、真空昇華性により、非毒性で鉛フリーのデバイスアプリケーションに最適な候補となります。これは、センサー、アクチュエータ、メモリデバイス、ナノエレクトロニクス、スピントロニクス、フレキシブルエレクトロニクス、および生体適合性エレクトロニクスにおける使用の可能性を広げます。
バイオイメージングと治療
クロコン酸から誘導されたクロコナイン染料は、バイオイメージングと光熱療法において有望視されています . これらの染料は近赤外領域に吸収され、レーザー光照射によって熱安定性を示すため、生物学的セラノスティクスにおける用途に適しています。
金属検出
同じクロコナイン染料は、金属検出にも用途があり、その独特の特性を利用してさまざまな金属の存在を特定および定量することができます . これは、特に環境モニタリングと産業品質管理で役立ちます。
有機合成
クロコン酸は、その反応性のために有機合成で使用されます。 さまざまな化学反応に参加することができ、化学のさまざまな分野で潜在的な用途を持つ新しい化合物の形成につながります .
生物研究用染料
染料として、クロコン酸は生物学的構造の染色と可視化を目的とした生物研究で使用されます。 その特性により、顕微鏡分析下での生物学的構造の明確な識別が可能になります .
エーテルの調製
クロコン酸は、ジメチルクロコネートなどのエーテルの調製に関与しています。 これらのエーテルは、有機合成における中間体または特殊材料の構成要素など、さまざまな用途があります .
光アクチュエータ開発
クロコン酸を前駆体とするクロコナインベースのさまざまな置換分子が、光アクチュエータの開発に使用されてきました。 これらのデバイスは光エネルギーを機械的運動に変換し、マイクロロボティクスや適応光学において潜在的な用途があります .
液晶エラストマーの製造
クロコン酸誘導体は、液晶エラストマーの製造にも使用されます。 これらの材料は、ディスプレイ、センサー、スマートマテリアルにおける高度な用途に適した独自の特性を示しています .
作用機序
Target of Action
Croconic acid, also known as 4,5-dihydroxycyclopentenetrione, is a chemical compound with the formula C5H2O5 . The primary targets of croconic acid are the hydrogen-bonded protons in its molecular structure . These protons play a crucial role in the compound’s ferroelectric properties .
Mode of Action
The mode of action of croconic acid involves the movement of protons parallel and perpendicular to the polar axis, and the consequent electronic rearrangement . This movement is believed to induce the observed polarization in croconic acid . The compound’s interaction with its targets results in changes in the frequencies of the well-defined doublet in inelastic neutron scattering spectra associated with out-of-plane motions of hydrogen-bonded protons .
Biochemical Pathways
The biochemical pathways affected by croconic acid involve the transfer of protons between molecular units . This proton transfer is a characteristic feature of organic ferroelectrics such as croconic acid . The downstream effects of these pathways include the weakening of bonding motifs and enhancement of proton motions .
Result of Action
The result of croconic acid’s action is the generation of a spontaneous, switchable electric polarization . This is due to proton transfer between adjacent molecules in each pleated sheet, rather than molecular rotation . Croconic acid is known for its high spontaneous polarization, which can be robust up to 400 K .
Action Environment
The action, efficacy, and stability of croconic acid can be influenced by environmental factors such as temperature . For instance, a detailed study of the thermal behavior of atomic motions in croconic acid revealed that the frequencies of the well-defined doublet decrease monotonically with temperature, indicating a weakening of these bonding motifs and enhancement of proton motions . This suggests that the compound’s ferroelectric properties can be enhanced at higher temperatures .
Safety and Hazards
将来の方向性
The discovery of stable room temperature ferroelectricity in croconic acid has opened up possibilities to realize myriads of nano-electronic and spintronic devices based on organic ferroelectrics . The researchers are optimistic that the theoretical capacity can be enhanced by the development of stable electrolytes at high-voltage and chemical modifications to croconic acid .
生化学分析
Biochemical Properties
Croconic acid is acidic and loses the protons from the hydroxyl groups . The resulting anions, hydrogencroconate C5HO−5 and croconate C5O2−5, are quite stable . The croconate ion, in particular, is aromatic and symmetric, as the double bond and the negative charges become delocalized over the five CO units . The lithium, sodium, and potassium croconates crystallize from water as dihydrates .
Molecular Mechanism
The molecular mechanism of croconic acid involves proton tautomerism . This process is crucial for the description of ferroelectricity in croconic acid in terms of its Γ-point phonon modes . The potential energy curve along the minimum energy path is sensitive to the order of proton transfer .
Temporal Effects in Laboratory Settings
Croconic acid has demonstrated ferroelectricity at room temperature in nanometer-thin quasi 2D films . The polarization hysteresis loop measurements indicate that the application of an electric field can coherently align the molecular polarities in crystalline croconic acid .
Subcellular Localization
In the solid state, croconic acid has a peculiar structure consisting of pleated strips, each “page” of the strip being a planar ring of 4 molecules of C5O5H2 held together by hydrogen bonds . This structure could potentially influence its subcellular localization.
特性
IUPAC Name |
4,5-dihydroxycyclopent-4-ene-1,2,3-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2O5/c6-1-2(7)4(9)5(10)3(1)8/h6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSLJAJQOVYTRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=O)C1=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20878763 | |
| Record name | Croconic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20878763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488-86-8 | |
| Record name | Croconic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=488-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Croconic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Croconic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20878763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Croconic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CROCONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HGY35UXAA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[8-[2-Cyano-4-(methylsulfonyl)phenylazo]-5-hydroxy-6-(propionylamino)-1-naphtylaminosulfonyl]-N-[5](/img/structure/B25581.png)



![1-(Benzo[d]thiazol-2-yl)-3-methylbutan-2-ol](/img/structure/B25593.png)



![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one](/img/structure/B25601.png)





